molecular formula C7H14ClNO3 B2394589 (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 2255321-86-7

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2394589
CAS No.: 2255321-86-7
M. Wt: 195.64
InChI Key: KFNDGXLMGLFLGY-IBTYICNHSA-N
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Description

“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound. It is a derivative of pyrrolidine . The IUPAC name for this compound is "(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1 . This indicates that the compound has a pyrrolidine ring with a hydroxyl group and a carboxylic acid group attached to it .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . The molecular weight is 167.59 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

  • Synthetic Building Blocks: Derivatives of pyrrolidine carboxylic acids serve as valuable synthetic intermediates for the construction of complex molecules. For instance, the synthesis of densely substituted L-proline esters catalyzes asymmetric Michael additions of ketones to nitroalkenes, showcasing the utility of pyrrolidine derivatives in organic synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015). Similarly, ferrocene compounds with amino acids containing the skeletal 1,1'-ferrocenylene unit highlight the integration of pyrrolidine structures in organometallic chemistry for novel applications (Barišić et al., 2003).

Catalysis and Enzymatic Reactions

  • Biotransformation: Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides demonstrate the catalytic prowess of amidases in producing enantiomerically pure compounds. These reactions underscore the importance of pyrrolidine derivatives in facilitating biocatalytic processes for the synthesis of pharmaceutical intermediates (Chen et al., 2012).

Medicinal Chemistry and Drug Design

  • Drug Synthesis: Novel angiotensin-converting enzyme (ACE) inhibitors have been synthesized using pyrrolidine derivatives, demonstrating the role of these compounds in the development of hypertension treatments. The synthesis strategy involves cyclodehydration and N-substitution reactions, highlighting the adaptability of pyrrolidine scaffolds in medicinal chemistry (Addla et al., 2013).

Material Science and Coordination Chemistry

  • Metal-Organic Frameworks (MOFs): Pyrrolidine derivatives, closely related to the compound , have been utilized in the construction of metal-organic frameworks. These MOFs exhibit intricate hydrogen bonding and π-π stacking interactions, which are crucial for their stability and function. Such frameworks find applications in gas storage, catalysis, and as sensors (Eshtiagh-hosseini et al., 2014).

Properties

IUPAC Name

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNDGXLMGLFLGY-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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